molecular formula C13H9ClN2O4 B3118934 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 244057-36-1

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B3118934
CAS No.: 244057-36-1
M. Wt: 292.67 g/mol
InChI Key: YGLODKQDJYXCIJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 244057-36-1) is a cereblon (CRBN)-directed E3 ligase activator. This chlorinated derivative is primarily used as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Its core value lies in the chlorine substituent, which provides a reactive handle for further derivatization via nucleophilic aromatic substitution (SNAr), allowing researchers to tether this ligand to a target protein-binding moiety via a suitable linker . In PROTAC applications, this molecule serves to recruit the CRBN E3 ubiquitin ligase complex, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins of interest . This mechanism is a powerful tool in chemical biology and drug discovery for the targeted knockdown of disease-relevant proteins. The compound has been utilized in the development of potent, orally bioavailable degraders for challenging targets, such as the Androgen Receptor (AR) and Indoleamine 2,3-dioxygenase 1 (IDO1) . This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

4-chloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLODKQDJYXCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the reaction of 4-chloro-1,3-dioxoisoindoline with 2,6-dioxopiperidine under specific conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, usually around 100-150°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways[5][5].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound Cl at position 4 C₁₃H₁₀ClN₂O₄ 294.68 PROTAC synthesis, neoplasm research
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione NH₂ at position 4 C₁₃H₁₂N₃O₄ 286.26 Enhanced solubility; intermediate for proteolysis-targeting chimeras (PROTACs)
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione Ethynyl at position 5 C₁₅H₁₀N₂O₄ 282.25 Click chemistry applications, drug conjugates
4-((6-Azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 6-Azidohexylamino at position 4 C₁₉H₂₂N₆O₄ 398.42 Bioconjugation, linker for targeted degradation systems
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione NO₂ at position 4 C₁₃H₉N₃O₆ 303.23 Intermediate for further functionalization (e.g., reduction to amino derivatives)

Structural and Functional Analysis:

Chloro vs. However, the amino derivative (C₁₃H₁₂N₃O₄) exhibits superior aqueous solubility due to hydrogen-bonding capacity . In PROTAC design, the amino variant is preferred for coupling with E3 ligase ligands, while the chloro derivative may serve as a steric hindrance modulator .

Positional Modifications: Ethynyl and azidohexylamino groups at position 5 or 4 enable click chemistry for conjugating payloads (e.g., fluorophores or antibodies). For example, 2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (C₁₅H₁₀N₂O₄) facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Piperidinyl Substitutions :

  • Derivatives with piperidin-4-yl groups (e.g., 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione hydrochloride) show enhanced binding to cereblon (CRBN), a key protein in IMiD activity .

Pharmacokinetic Profiles: Hydrochloride salts (e.g., 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride) improve bioavailability by increasing polarity, critical for oral administration in oncology .

Biological Activity

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known by its CAS number 244057-36-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13_{13}H9_{9}ClN2_2O4_4
  • Molecular Weight : 292.67 g/mol
  • Structural Characteristics : The compound features a chloro substituent and a dioxopiperidine moiety, contributing to its unique biological properties.

The biological activity of this compound is largely attributed to its interaction with specific protein targets involved in various cellular pathways. Notably, it has been shown to influence the IKAROS family zinc finger proteins (IKZF2 and IKZF4), which play crucial roles in immune regulation and hematopoiesis.

Key Findings:

  • IKZF2 and IKZF4 Modulation : The compound has been reported to reduce the levels of IKZF2 and IKZF4 proteins, which can ameliorate autoimmune diseases by modulating T-cell function .
  • Inhibition of Tumor Growth : In vitro studies have indicated that it can induce apoptosis in cancer cell lines resistant to traditional therapies, enhancing T-cell and natural killer (NK) cell-mediated immunity .

Therapeutic Applications

The compound has potential applications in treating various conditions due to its immunomodulatory effects:

  • Autoimmune Diseases : By targeting IKZF proteins, it may be beneficial in conditions characterized by excessive immune activation.
  • Cancer Therapy : Its ability to induce apoptosis in resistant tumor cells positions it as a candidate for combination therapies in oncology.

Study 1: Immune Function Modulation

A study highlighted the effects of this compound on T-cell populations in murine models. Mice treated with the compound exhibited a significant reduction in activated CD4 and CD8 T cells, suggesting a potential for managing hyperactive immune responses .

Study 2: Cancer Cell Apoptosis

Another investigation focused on the compound's efficacy against multiple myeloma cells. Results demonstrated that treatment led to increased apoptosis rates compared to control groups, indicating its potential as an adjunct therapy in resistant cases .

Comparative Analysis of Biological Activity

Compound Target Protein Effect Application
This compoundIKZF2/IKZF4Reduces protein levels; induces apoptosisAutoimmune diseases; cancer therapy
PomalidomideCereblonImmunomodulatory; induces apoptosisMultiple myeloma
ThalidomideCereblonImmunomodulatory; anti-inflammatoryMultiple myeloma; leprosy

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For high purity, recrystallization from polar aprotic solvents (e.g., DMF or DMSO) is recommended. Purity ≥97% can be confirmed using HPLC with UV detection at 254 nm and compared against certified reference standards . A typical protocol involves:
  • Step 1: React 2,6-dioxopiperidin-3-amine with 4-chloroisoindoline-1,3-dione in anhydrous THF under nitrogen.
  • Step 2: Monitor reaction completion via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).
  • Step 3: Purify via column chromatography (silica gel, gradient elution).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at –20°C, protected from light and moisture. Stability studies indicate degradation <5% over 12 months under these conditions .
  • Spill Management : Neutralize spills with activated carbon, collect in hazardous waste containers, and dispose per local regulations .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR (DMSO-d6, 400 MHz) shows characteristic peaks: δ 7.85–7.70 (m, aromatic H), 5.15–5.05 (m, piperidinyl H), 2.90–2.60 (m, dioxopiperidinyl CH2) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+ at m/z 307.1 .
  • FT-IR : Key bands include C=O stretches at 1720 cm⁻¹ and 1685 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict polymorphic stability and its impact on biochemical interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate lattice energies to rank polymorph stability. Use software like Gaussian or ORCA for energy minimization .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess polymorph dissolution rates. GROMACS or AMBER are suitable for solvation free energy calculations .
  • Implications : Metastable polymorphs may exhibit 10–20% higher solubility but reduced shelf life .

Q. What strategies resolve contradictions in enzyme inhibition data across experimental replicates?

  • Methodological Answer :
  • Statistical Analysis : Apply ANOVA to identify outliers. Use Grubbs’ test (α=0.05) to exclude non-reproducible data points .
  • Control Experiments : Verify enzyme activity with a reference inhibitor (e.g., 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) to isolate compound-specific effects .
  • Dose-Response Curves : Fit data to the Hill equation to calculate IC50 values. Discrepancies >2σ suggest batch variability or assay interference .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design reduces byproducts by 30% .
  • Continuous Flow Reactors : Implement microfluidic systems to enhance heat/mass transfer. Pilot studies show 95% yield at 60°C with residence time <10 minutes .
  • In Situ Monitoring : Employ Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Reactant of Route 2
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4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

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